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2,3-Butanedione, 1-(dimethylamino)-

Cat. No.: B13815187
M. Wt: 129.16 g/mol
InChI Key: IHNDMZQZZKPIRZ-UHFFFAOYSA-N
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Description

2,3-Butanedione, 1-(dimethylamino)- is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Butanedione, 1-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Butanedione, 1-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B13815187 2,3-Butanedione, 1-(dimethylamino)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(dimethylamino)butane-2,3-dione

InChI

InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3

InChI Key

IHNDMZQZZKPIRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CN(C)C

Origin of Product

United States

Nomenclature and Structural Aspects of 2,3 Butanedione, 1 Dimethylamino

Systematic IUPAC Naming Conventions and Common Designations

The systematic name for this compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(dimethylamino)butane-2,3-dione . This name precisely describes the molecular architecture: a four-carbon butane (B89635) chain with dione (B5365651) (two ketone) functional groups at positions 2 and 3, and a dimethylamino group attached to the first carbon.

While specific common or trivial names for this exact compound are not widely documented, it belongs to the class of aminoketones. The parent molecule, 2,3-butanedione (B143835), is well-known by its common name, diacetyl or biacetyl. youtube.combldpharm.comnih.govwikipedia.orgencyclopedia.pubstackexchange.comrsc.orgresearchgate.netaps.org

Table 1: Compound Identification

IdentifierValue
Systematic IUPAC Name 1-(dimethylamino)butane-2,3-dione
CAS Number 102415-53-2
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol

Stereochemical Considerations and Isomeric Forms

The presence of a chiral center in 2,3-Butanedione, 1-(dimethylamino)- at the second carbon atom (the carbon of the ketone group adjacent to the dimethylamino-substituted carbon) introduces the possibility of stereoisomerism.

Enantiomeric and Diastereomeric Configurations

Due to the single chiral center at the C2 position, 2,3-Butanedione, 1-(dimethylamino)- can exist as a pair of enantiomers: (R)-1-(dimethylamino)butane-2,3-dione and (S)-1-(dimethylamino)butane-2,3-dione. These stereoisomers are non-superimposable mirror images of each other and would be expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

For comparison, the related molecule butane-2,3-diol possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound (2R,3S). youtube.com The study of these isomers provides a framework for understanding the potential complexity of stereochemistry in substituted butanes.

Conformational Analysis and Rotational Isomers

The single bonds within the 1-(dimethylamino)butane-2,3-dione molecule allow for rotation, leading to various conformational isomers, or conformers. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the functional groups.

A conformational analysis of the parent compound, butane-2,3-diol, has shown that the gauche conformation is particularly stable due to the formation of an intramolecular hydrogen bond. While 1-(dimethylamino)butane-2,3-dione lacks hydroxyl groups for classical hydrogen bonding, electrostatic interactions between the lone pair of the nitrogen atom and the carbonyl groups, as well as steric repulsion between the methyl groups, will play a significant role in determining the most stable conformations. Computational studies on related molecules like 2-dimethylamino-1,3-dithiane have been used to investigate such conformational equilibria.

Electronic Structure and Bonding Characteristics

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and physical properties of a compound. Theoretical models provide insight into this electronic landscape.

Electron Density Distribution Analysis

The electron density distribution within 1-(dimethylamino)butane-2,3-dione is characterized by a high concentration of electrons around the electronegative oxygen and nitrogen atoms. The nitrogen atom of the dimethylamino group acts as an electron-donating group, which can influence the electron density at the adjacent carbonyl group. This distribution can be computationally modeled to predict regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Such analyses are crucial for understanding intermolecular interactions and reactivity patterns.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For 1-(dimethylamino)butane-2,3-dione, the HOMO is likely to be localized on the nitrogen atom of the dimethylamino group, which is the most nucleophilic site.

LUMO: The LUMO is expected to be centered on the carbonyl carbons, particularly the one at the C2 position, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The principles of FMO theory are widely applied to understand various chemical reactions, including cycloadditions and electrophilic/nucleophilic interactions.

Intermolecular Interactions and Self-Assembly Propensities of 2,3-Butanedione, 1-(dimethylamino)-

The structure of 2,3-Butanedione, 1-(dimethylamino)-, with its combination of carbonyl groups and a tertiary amine, dictates the nature and strength of its interactions with neighboring molecules. These forces determine its physical state, solubility, and supramolecular chemistry.

Hydrogen Bonding Networks

An analysis of the molecular structure of 2,3-Butanedione, 1-(dimethylamino)- indicates specific capabilities for hydrogen bonding. The molecule contains three potential hydrogen bond acceptor sites: the nitrogen atom of the dimethylamino group and the oxygen atoms of the two carbonyl groups. guidechem.com However, the compound lacks any hydrogen atoms covalently bonded to a highly electronegative atom (such as oxygen or nitrogen), meaning it cannot function as a hydrogen bond donor. guidechem.com

Because it cannot donate hydrogen bonds, 2,3-Butanedione, 1-(dimethylamino)- is incapable of forming hydrogen bonding networks with itself. This inability to self-associate through hydrogen bonds significantly influences its physical properties, distinguishing it from compounds that possess both donor and acceptor sites. It can, however, participate in hydrogen bonding by accepting a hydrogen bond from a suitable donor molecule, such as water or an alcohol, which would affect its solubility in protic solvents.

Hydrogen Bonding Profile

AttributeCountReference
Hydrogen Bond Donor Count0 guidechem.com
Hydrogen Bond Acceptor Count3 guidechem.com

Van der Waals and Dipole-Dipole Interactions

In the absence of self-associating hydrogen bonds, the primary intermolecular forces governing the behavior of 2,3-Butanedione, 1-(dimethylamino)- are van der Waals forces and dipole-dipole interactions.

Dipole-Dipole Interactions: The presence of two highly polar carbonyl (C=O) groups and a polar carbon-nitrogen bond in the dimethylamino group creates a significant permanent molecular dipole moment. The electronegative oxygen and nitrogen atoms draw electron density away from the carbon atoms, resulting in a separation of partial positive and partial negative charges. These permanent dipoles align to create attractive electrostatic interactions between adjacent molecules, which are stronger than London dispersion forces. The parent compound, 2,3-butanedione, has a notable dipole moment, and the addition of the dimethylamino group is expected to further influence the molecular polarity. stenutz.eu

The combination of these forces dictates the compound's boiling point, vapor pressure, and other physical characteristics.

Computed Physicochemical Properties

PropertyValueReference
Molecular FormulaC6H11NO2 guidechem.com
Molecular Weight129.157 g/mol guidechem.com
Density1.0±0.1 g/cm³ guidechem.com
Boiling Point137.9±23.0 °C at 760 mmHg guidechem.com
Topological Polar Surface Area (TPSA)37.4 Ų guidechem.com
Flash Point34.2±15.0 °C guidechem.com

Synthetic Methodologies for 2,3 Butanedione, 1 Dimethylamino

Historical Development of Synthetic Routes

While specific historical reports detailing the first synthesis of 2,3-Butanedione (B143835), 1-(dimethylamino)- are not extensively documented in readily available literature, the synthetic strategies for α-aminoketones, in general, have been well-established for decades. Early methods often involved the nucleophilic substitution of an α-haloketone with an amine. This approach, however, can be complicated by side reactions and the lability of the α-haloketone starting material.

Later developments focused on more controlled and efficient methods. The Mannich reaction, for instance, provides a classic route to aminomethyl ketones through the condensation of an enolizable ketone, formaldehyde (B43269), and a secondary amine. While typically yielding β-amino ketones, variations of this reaction under specific conditions could potentially be adapted for the synthesis of α-aminoketones. The evolution of organometallic chemistry and the development of specific catalysts have further expanded the toolbox for the synthesis of this class of compounds.

De Novo Synthesis Approaches

A de novo synthesis of 2,3-Butanedione, 1-(dimethylamino)- would involve the systematic construction of the molecule from simpler, acyclic precursors. This can be conceptually broken down into the formation of the carbon backbone, the introduction of the diketone functionality, and the incorporation of the dimethylamino group.

Strategies for Carbon Skeleton Construction

The four-carbon backbone of 2,3-butanedione can be assembled through various classic carbon-carbon bond-forming reactions. One plausible approach involves the acyloin condensation of methyl acetate, which would yield acetoin (B143602) (3-hydroxy-2-butanone). Subsequent oxidation of the secondary alcohol would then produce the desired 2,3-butanedione skeleton.

Another strategy could involve the coupling of two-carbon synthons. For example, the umpolung (reactivity inversion) of acetaldehyde (B116499) could generate an acyl anion equivalent that could react with another molecule of acetaldehyde or an acetyl halide.

Introduction of Diketone Functionality

The introduction of the 1,2-diketone (or α-diketone) functionality is a key step. Starting from a precursor like 2-butanone (B6335102), selective oxidation at the C3 position is required. Various oxidizing agents can be employed for this purpose, including selenium dioxide (SeO2) or through a two-step process involving α-bromination followed by nucleophilic substitution with an oxygen nucleophile and subsequent oxidation.

Alternatively, if starting from acetoin, a milder oxidation would be necessary to convert the secondary alcohol to a ketone without cleaving the carbon-carbon bond. Reagents such as bismuth(III) oxide (Bi2O3) or manganese dioxide (MnO2) have been used for similar transformations. google.com A "one-pot" method has been described for the preparation of 2,3-butanedione from acetaldehyde, proceeding through an acetoin intermediate which is then oxidized. google.com

Incorporation of Dimethylamino Moiety

The introduction of the dimethylamino group at the C1 position can be envisioned through several pathways. One of the most direct methods would be the α-amination of a suitable butanedione precursor. This could potentially be achieved by reacting 1-halo-2,3-butanedione with dimethylamine (B145610). The synthesis of the halogenated precursor could be accomplished through the selective halogenation of 2,3-butanedione.

Another approach involves the direct reaction of 2,3-butanedione with dimethylamine. While primary amines are known to react with 2,3-butanedione to form diimines, the reaction with a secondary amine like dimethylamine would likely lead to the formation of an enamine-ketone or, under reductive amination conditions, the desired α-amino ketone.

Furthermore, a reaction analogous to the synthesis of 2-((dimethylamino)methylene)cyclohexane-1,3-dione could be considered. researchgate.net This involves the reaction of a 1,3-dicarbonyl compound with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which serves as a source of the dimethylaminomethylene group. While 2,3-butanedione is a 1,2-diketone, the principle of forming an enamine by reaction with an activated dimethylamine equivalent could potentially be adapted.

Derivatization from Precursor Compounds

Synthesizing 2,3-Butanedione, 1-(dimethylamino)- from a pre-existing butanedione framework is a highly plausible and efficient strategy.

Synthesis from 2,3-Butanedione Derivatives

The most direct precursor for derivatization would be 2,3-butanedione itself. As mentioned previously, the reaction of 2,3-butanedione with dimethylamine is a key potential step. This reaction would likely proceed via nucleophilic attack of the dimethylamine on one of the carbonyl carbons, followed by dehydration to form an enamine. Subsequent tautomerization or a formal reduction would be required to yield the final product.

A more controlled approach would involve the use of a pre-functionalized 2,3-butanedione derivative. For instance, 1-bromo-2,3-butanedione could be synthesized and then subjected to nucleophilic substitution with dimethylamine. This is a classic and generally reliable method for the formation of α-amino ketones.

Below is a table summarizing a hypothetical two-step synthesis starting from 2,3-butanedione:

StepReactantsReagents/ConditionsProduct
1. α-Halogenation2,3-ButanedioneN-Bromosuccinimide (NBS), acid catalyst1-Bromo-2,3-butanedione
2. Amination1-Bromo-2,3-butanedioneDimethylamine (excess), suitable solvent (e.g., THF, CH3CN)2,3-Butanedione, 1-(dimethylamino)-

It is important to note that the regioselectivity of the initial halogenation would need to be carefully controlled to favor the formation of the 1-bromo isomer over other possible halogenated products.

Another potential precursor could be 1-hydroxy-2,3-butanedione. Activation of the primary alcohol as a good leaving group (e.g., as a tosylate or mesylate) would facilitate nucleophilic substitution by dimethylamine.

The table below outlines this alternative two-step derivatization:

StepReactantsReagents/ConditionsProduct
1. Activation1-Hydroxy-2,3-butanedionep-Toluenesulfonyl chloride (TsCl), pyridine1-Tosyloxy-2,3-butanedione
2. Amination1-Tosyloxy-2,3-butanedioneDimethylamine, polar aprotic solvent2,3-Butanedione, 1-(dimethylamino)-

Ultimately, the optimal synthetic route would depend on the availability and cost of starting materials, as well as the desired scale and purity of the final product. The methods discussed provide a scientifically grounded framework for the synthesis of 2,3-Butanedione, 1-(dimethylamino)-, based on established principles of organic chemistry.

Synthesis from Dimethylamino-Containing Precursors

The most direct conceptual approach to the synthesis of 1-(dimethylamino)butane-2,3-dione involves the reaction of a precursor already containing the dimethylamino moiety. A primary method in this category is the nucleophilic addition of dimethylamine to an appropriate electrophilic dicarbonyl compound.

The reaction of 2,3-butanedione (also known as diacetyl) with dimethylamine serves as a logical and straightforward pathway. In this reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-butanedione. This initial addition would form a hemiaminal intermediate, which is typically unstable. Subsequent dehydration would lead to the formation of an enamine or an iminium ion, which can then rearrange or react further. libretexts.orgwikipedia.org The reaction of aldehydes and ketones with secondary amines like dimethylamine is a well-established method for forming enamines. libretexts.org

Another potential route starting from a dimethylamino-containing precursor is the Mannich reaction. This reaction involves the aminoalkylation of a CH-acidic compound with formaldehyde and a secondary amine, such as dimethylamine. google.com While a direct application to form the target compound is not immediately obvious, a multi-step synthesis employing Mannich-type intermediates could be envisioned.

Catalytic and Asymmetric Synthesis Techniques

The development of catalytic and asymmetric methods for the synthesis of α-amino ketones is a significant area of research, driven by the importance of these motifs in pharmaceuticals and natural products. nih.govrsc.org Although specific examples for 1-(dimethylamino)butane-2,3-dione are scarce, general methodologies for analogous compounds provide a framework for potential catalytic and asymmetric syntheses.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds. Palladium-catalyzed reactions, in particular, have been successfully employed for the asymmetric synthesis of chiral α-amino ketones. One such approach involves the arylation of in situ generated α-keto imines with arylboronic acids, catalyzed by a chiral palladium(II) complex. rsc.org This methodology has proven effective for the synthesis of a variety of acyclic α-amino ketones in a highly stereocontrolled manner. nih.govrsc.org

Another strategy involves the catalytic amination of C-H bonds. Rhodium-catalyzed intermolecular amination of C(sp³)-H bonds has been reported, demonstrating the ability to selectively functionalize specific carbon atoms. nih.gov The application of such a catalyst could potentially be used to introduce a dimethylamino group at the C1 position of a suitable butanedione precursor.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Brønsted acid catalysis, for example, has been used for the highly efficient, regioselective, and enantioselective transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones with high yields and excellent stereoselectivities. acs.org This method demonstrates broad substrate scope and could potentially be adapted for the synthesis of chiral 1-(dimethylamino)butane-2,3-dione.

Furthermore, organocatalysts can be employed in the direct α-amination of ketones. While this typically involves the addition of an amine to an enolizable ketone, the principles could be extended to dicarbonyl systems.

Enantioselective and Diastereoselective Syntheses

The synthesis of enantioenriched α-amino ketones is of significant interest. As mentioned, both palladium-catalyzed and Brønsted acid-catalyzed methods have demonstrated high enantioselectivity in the synthesis of related compounds. rsc.orgacs.org For instance, the palladium-catalyzed asymmetric arylation of α-keto imines proceeds with high stereocontrol. rsc.org Similarly, chiral Brønsted acids can catalyze the transfer hydrogenation of α-keto ketimines to yield α-amino ketones with up to 98% enantiomeric excess. acs.org

Diastereoselective approaches could also be envisioned, for example, by employing a chiral auxiliary on the precursor molecule to direct the stereochemical outcome of the amination step.

Reaction Mechanisms of Key Synthetic Steps

The synthesis of 1-(dimethylamino)butane-2,3-dione is governed by fundamental principles of carbonyl chemistry, primarily involving nucleophilic and electrophilic pathways.

Nucleophilic and Electrophilic Pathways

Nucleophilic Addition of Dimethylamine: The most probable synthetic route involves the nucleophilic attack of dimethylamine on a carbonyl group of 2,3-butanedione. The reaction mechanism for the formation of an enamine from a ketone and a secondary amine typically proceeds through the following steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen of dimethylamine attacks one of the electrophilic carbonyl carbons of 2,3-butanedione, forming a zwitterionic intermediate. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation of the hydroxyl group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the enamine product. libretexts.org

The condensation of diacetyl with primary amines has been shown to proceed through an imino ketone intermediate, which can undergo further condensation and cyclization. mdpi.com A similar initial nucleophilic addition is expected with a secondary amine like dimethylamine.

Electrophilic Amination: An alternative mechanistic approach involves the formation of an enolate from a suitable precursor, followed by reaction with an electrophilic aminating agent. For example, an enolate of a 1,3-dicarbonyl compound can be generated using a base. This enolate, which is nucleophilic at the α-carbon, can then react with an electrophile. masterorganicchemistry.com An electrophilic source of the dimethylamino group would be required for this pathway. The electrophilic amination of ketone enolates is a known method for the formation of α-amino ketones. researchgate.netnih.gov

Radical and Pericyclic Reactions

A thorough search of scientific databases and chemical literature yielded no specific studies detailing the synthesis of 2,3-Butanedione, 1-(dimethylamino)- through radical or pericyclic reactions.

Radical reactions, which involve intermediates with unpaired electrons, are a fundamental class of reactions in organic synthesis. libretexts.org Similarly, pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful methods for constructing cyclic molecules with high stereospecificity. However, the application of these specific reaction classes to the synthesis of 2,3-Butanedione, 1-(dimethylamino)- has not been documented in the available literature. Research on related compounds, such as the parent molecule 2,3-butanedione, primarily focuses on methods like the oxidation of 2-butanone or the dehydrogenation of 2,3-butanediol. mdpi.comchemicalbook.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2,3-Butanedione, 1-(dimethylamino)- is not described in the existing literature. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of environmentally benign solvents, maximizing atom economy, and minimizing waste.

There are no published protocols for the synthesis of 2,3-Butanedione, 1-(dimethylamino)- in solvent-free or aqueous media. While there is a growing interest in performing organic reactions in water or without any solvent to reduce environmental impact, such methods have not been specifically developed or reported for this compound. General research has demonstrated the feasibility of one-pot syntheses and the use of heterogeneous catalysts in aqueous or solvent-free conditions for other chemical transformations, but not for this particular target molecule. rsc.org

A quantitative analysis of atom economy or specific waste minimization strategies for the synthesis of 2,3-Butanedione, 1-(dimethylamino)- cannot be provided, as no established synthetic routes are published. Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. Without detailed reaction schemes, it is impossible to calculate this metric or to discuss specific strategies, such as catalyst recycling or byproduct valorization, that would contribute to waste minimization for this compound's production.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of 1-(dimethylamino)-2,3-butanedione, distinct signals corresponding to the different types of protons are expected. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and would appear as a single sharp singlet. Due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom, this singlet is anticipated to be in the downfield region, typically around δ 2.3-2.8 ppm.

The methylene (B1212753) protons (CH₂) situated between the dimethylamino group and the carbonyl group are also expected to produce a singlet, as there are no adjacent protons to cause splitting. The strong deshielding effect of the neighboring carbonyl and amino groups would shift this signal significantly downfield, likely in the range of δ 3.5-4.0 ppm.

The methyl protons (CH₃) of the acetyl group are adjacent to a carbonyl group, which would cause a downfield shift. This signal is expected to appear as a singlet around δ 2.1-2.4 ppm.

Predicted ¹H NMR Data for 1-(Dimethylamino)-2,3-butanedione

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N(CH₃)₂2.3 - 2.8Singlet6H
-CH₂-3.5 - 4.0Singlet2H
-C(O)CH₃2.1 - 2.4Singlet3H

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 1-(dimethylamino)-2,3-butanedione, five distinct carbon signals are expected.

The two carbonyl carbons are in different chemical environments and are expected to resonate at very downfield shifts, typically in the range of δ 190-210 ppm. The carbonyl carbon of the ketone group is generally more deshielded than that of the amide-like carbonyl.

The carbon of the methylene group (-CH₂-) is attached to a nitrogen atom and a carbonyl group, leading to a significant downfield shift, expected around δ 50-60 ppm.

The carbons of the dimethylamino group [-N(CH₃)₂] are equivalent and would appear as a single peak, typically in the range of δ 40-50 ppm.

The methyl carbon of the acetyl group [-C(O)CH₃] is expected to be the most upfield signal, appearing around δ 25-35 ppm.

Predicted ¹³C NMR Data for 1-(Dimethylamino)-2,3-butanedione

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity
C=O (ketone)195 - 210Singlet
C=O (adjacent to N)190 - 200Singlet
-CH₂-50 - 60Triplet (in off-resonance)
-N(CH₃)₂40 - 50Quartet (in off-resonance)
-C(O)CH₃25 - 35Quartet (in off-resonance)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 1-(dimethylamino)-2,3-butanedione, no cross-peaks are expected in a COSY spectrum as there are no vicinal protons to couple with each other. All proton signals are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would show correlations between the proton signal of the dimethylamino group and its corresponding carbon signal, the methylene proton signal and its carbon signal, and the acetyl methyl proton signal and its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu Key HMBC correlations for 1-(dimethylamino)-2,3-butanedione would include:

The protons of the dimethylamino group showing a correlation to the methylene carbon and the adjacent carbonyl carbon.

The methylene protons showing correlations to the carbons of the dimethylamino group and both carbonyl carbons.

The acetyl methyl protons showing a correlation to the adjacent carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity. This can be useful for confirming the spatial arrangement of the different methyl and methylene groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For 1-(dimethylamino)-2,3-butanedione (C₆H₁₁NO₂), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides detailed structural information. The fragmentation of 1-(dimethylamino)-2,3-butanedione would likely proceed through several characteristic pathways.

A common fragmentation pathway for α-aminoketones is the α-cleavage, which involves the cleavage of the bond between the carbonyl group and the α-carbon. In this case, cleavage could occur on either side of the dione (B5365651) system.

Another expected fragmentation is the McLafferty rearrangement, if applicable, although the structure does not readily favor the classic rearrangement. However, other complex rearrangements involving the dimethylamino group are possible.

Predicted Key Fragment Ions in the Mass Spectrum of 1-(Dimethylamino)-2,3-butanedione

m/zProposed Fragment StructureFragmentation Pathway
129[C₆H₁₁NO₂]⁺Molecular Ion
86[C₄H₆O₂]⁺Loss of the dimethylaminomethyl radical
72[C₄H₁₀N]⁺Cleavage between the carbonyl carbons
58[C₃H₈N]⁺α-cleavage with charge retention on the nitrogen-containing fragment
43[C₂H₃O]⁺Acylium ion from cleavage of the acetyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The structure of 2,3-Butanedione (B143835), 1-(dimethylamino)- features two adjacent carbonyl (C=O) groups, characteristic of a diketone, and a tertiary amine group (N(CH₃)₂). The vibrational spectra are expected to be dominated by the stretching and bending modes of these groups.

The most prominent vibrational modes for the diketone and amine functionalities, based on data from analogous compounds, are summarized below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Diketone (C=O) Symmetric C=O Stretch1710 - 1730The two C=O groups can stretch in-phase. This mode is typically strong in the Raman spectrum.
Asymmetric C=O Stretch1680 - 1710The two C=O groups can stretch out-of-phase. This mode is usually strong in the IR spectrum. The presence of the electron-donating amino group may lower these frequencies compared to a simple diketone like 2,3-butanedione.
Amine (C-N) C-N Stretch1250 - 1020The stretching vibration of the carbon-nitrogen bond in the dimethylamino group is expected in this region.
Dimethyl Group CH₃ Symmetric Stretch~2870
CH₃ Asymmetric Stretch~2960
CH₃ Bending1450 - 1470

Data compiled from theoretical calculations and experimental spectra of related diketones and N,N-dimethylamino compounds.

A study on 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799) provides some insight into the vibrational modes of a molecule containing both dimethylamino and diketone functionalities, albeit in a cyclic system. rsc.org For this compound, the IR spectra showed strong bands corresponding to the C=O and C=C stretching modes.

The relative orientation of the dimethylamino group and the two carbonyl groups can significantly influence the vibrational spectra. The rotation around the C-C and C-N single bonds can lead to different conformers, each with a unique set of vibrational frequencies.

For instance, the dihedral angle between the two carbonyl groups will affect the coupling of their stretching vibrations, leading to shifts in the symmetric and asymmetric C=O stretching frequencies. Theoretical studies on similar molecules, such as 1,3-diphenylacetone, have shown that different conformers exhibit distinct vibrational spectra. nih.gov Similarly, the orientation of the lone pair on the nitrogen atom of the dimethylamino group relative to the carbonyl groups will influence the C-N stretching frequency and could also affect the carbonyl absorptions through electronic effects. The study of dipeptides using vibrational spectroscopy has demonstrated that conformational preferences can be determined by analyzing shifts in amide band frequencies, a principle that can be extended to α-aminoketones. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the π-electron systems and non-bonding electrons.

The UV-Vis spectrum of 2,3-Butanedione, 1-(dimethylamino)- is expected to show absorptions arising from the promotion of electrons from non-bonding (n) and bonding (π) orbitals to anti-bonding (π*) orbitals.

The key electronic transitions are:

n→π* Transitions: These transitions involve the excitation of a non-bonding electron from the oxygen atoms of the carbonyl groups or the nitrogen atom of the amino group to an anti-bonding π* orbital of the C=O groups. These transitions are typically weak (low molar absorptivity) and appear at longer wavelengths. For α-diketones, these transitions are often observed in the visible region, contributing to their color.

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the C=O groups. These transitions are generally strong (high molar absorptivity) and occur at shorter wavelengths (higher energy) compared to n→π* transitions.

The presence of the electron-donating dimethylamino group adjacent to the diketone system is expected to cause a bathochromic (red) shift in the absorption maxima compared to simple diketones. This is due to the interaction of the nitrogen lone pair with the π-system of the carbonyls, which raises the energy of the highest occupied molecular orbital (HOMO).

A study on (bis-θ,θ′-dimethylaminopolyenyl)diketones found that the presence of two carbonyl groups leads to a bathochromic shift in the absorption spectrum compared to the corresponding compound with a single carbonyl group, which was attributed to a greater extent of charge transfer from the terminal amino groups to the central carbonyl groups. researchgate.net

Transition TypeExpected Wavelength Range (nm)Molar Absorptivity (ε)Notes
n→π 350 - 450Low (<1000 M⁻¹cm⁻¹)Involving non-bonding electrons of carbonyl oxygens.
π→π 250 - 300High (>10,000 M⁻¹cm⁻¹)Involving the π-system of the diketone.
Charge Transfer VariableVariableIntramolecular charge transfer from the amino group to the diketone system can give rise to additional absorption bands.

Data estimated based on spectra of related α-aminoketones and diketones.

The polarity of the solvent can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. wikipedia.org

n→π* Transitions: These transitions typically exhibit a hypsochromic (blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

π→π* Transitions: These transitions often show a bathochromic (red) shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by a polar solvent, which reduces the transition energy.

The study of solvatochromic effects on various dyes, including those with dimethylamino groups, has shown that the extent of the shift can be correlated with solvent polarity parameters. researchgate.netresearchgate.net For 2,3-Butanedione, 1-(dimethylamino)-, it is expected that the n→π* transition will be blue-shifted in polar protic solvents like water or ethanol, while the π→π* transition may be red-shifted. The magnitude of these shifts can provide information about the change in the dipole moment of the molecule upon electronic excitation.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. utwente.nl

MD simulations are particularly powerful for exploring the conformational space of flexible molecules in a condensed phase, such as in a solvent.

Conformational Sampling: For 2,3-Butanedione (B143835), 1-(dimethylamino)-, an MD simulation would reveal how the molecule flexes and changes its shape over time. By running the simulation for a sufficient duration (typically nanoseconds to microseconds), one can obtain a statistical distribution of the different conformations the molecule adopts. This is especially important for understanding the interplay between the polar diketone and the flexible dimethylamino group.

The behavior of a molecule is heavily influenced by its environment. MD simulations explicitly model the surrounding solvent molecules, providing a realistic picture of solute-solvent interactions.

Solvation Effects: A simulation of 2,3-Butanedione, 1-(dimethylamino)- in a solvent like water would reveal the structure of the solvation shell. It would show how water molecules arrange themselves around the polar carbonyl groups and the nitrogen atom, forming hydrogen bonds. The strength and lifetime of these hydrogen bonds could be quantified.

Interaction with Other Molecules: MD simulations can also be used to study how this molecule interacts with other chemical species. This could involve calculating the potential of mean force (PMF) to understand the thermodynamics of binding to another molecule or a surface.

A typical MD simulation setup would involve:

Parameter Description Example
Force Field A set of empirical energy functions and parameters used to calculate forces between atoms. OPLS-AA, AMBER, CHARMM
Solvent Model A model representing the solvent molecules. TIP3P, SPC/E for water
Ensemble The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state. NPT (constant number of particles, pressure, and temperature)

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

While no specific computational studies on 2,3-Butanedione, 1-(dimethylamino)- are currently available, the established methodologies of computational chemistry provide a clear roadmap for future investigations into its properties and behavior.

Reactivity Prediction and Reaction Mechanism Elucidation

Understanding the reactivity of a molecule is central to predicting its chemical behavior. Computational chemistry offers a suite of tools to map out reaction pathways, identify key intermediates, and quantify the energetic barriers that govern the speed of a reaction.

Transition State Characterization

Transition state theory (TST) is a cornerstone of reaction kinetics, explaining reaction rates by assuming a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.orglibretexts.org The transition state represents the fleeting molecular configuration at the peak of the energy barrier separating reactants and products. wikipedia.orglibretexts.orglibretexts.org Computationally, locating this saddle point on the potential energy surface is a critical step in understanding a reaction mechanism.

For a compound like 2,3-Butanedione, 1-(dimethylamino)-, a key reaction would be its interaction with other molecules, for instance, nucleophilic attack at one of its carbonyl carbons. Theoretical chemists would use quantum chemical methods, such as Density Functional Theory (DFT), to model the approach of a nucleophile. By systematically exploring the potential energy surface, they can identify the geometry and energy of the transition state. The presence of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms the identification of a true transition state. The energy of this transition state, relative to the reactants, provides the activation energy for the reaction.

In a study on the reaction of 2,3-butanedione with propylenediamine, molecular orbital calculations (PM3) were used to determine the heats of formation of proposed intermediates and transition states, providing insight into the reaction pathway. clockss.org A similar approach for 2,3-Butanedione, 1-(dimethylamino)- would elucidate its reactivity with various reagents.

Reaction Coordinate Mapping

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.orglibretexts.org It is often a geometric parameter like a bond length or angle that changes during the reaction. wikipedia.orglibretexts.org Mapping the energy of the system along this coordinate generates a potential energy profile, which visually represents the energetic landscape of the reaction, including reactants, products, intermediates, and transition states. wikipedia.org

For a reaction involving 2,3-Butanedione, 1-(dimethylamino)-, such as an intramolecular rearrangement or its reaction with another molecule, the reaction coordinate could be defined by the breaking and forming of specific bonds. Computational techniques can be used to systematically change this coordinate and calculate the energy at each step, thereby mapping the entire reaction pathway. This is particularly useful for complex reactions where the pathway is not immediately obvious. The reaction-coordinate mapping technique can be a powerful tool for studying complex quantum dissipative dynamics in structured environments. arxiv.orgresearchgate.net

Fukui Function and Conceptual DFT Analysis

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts like electronegativity and hardness, and for predicting reactivity. wikipedia.orgresearchgate.net The Fukui function, a key descriptor in conceptual DFT, indicates the change in electron density at a particular point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most electrophilic and nucleophilic sites within a molecule. wikipedia.org

For 2,3-Butanedione, 1-(dimethylamino)-, the Fukui function would be calculated to predict where a nucleophilic or electrophilic attack is most likely to occur.

The fukui function f-(r) corresponds to the removal of an electron and indicates sites susceptible to electrophilic attack .

The fukui function f+(r) corresponds to the addition of an electron and highlights sites prone to nucleophilic attack .

By calculating these functions, one could predict, for example, that the carbonyl carbons are likely sites for nucleophilic attack, while the nitrogen atom of the dimethylamino group might be a site for electrophilic attack or protonation. The visualization of these functions, often mapped onto the molecule's electron density surface, provides a clear and intuitive picture of its reactivity. researchgate.net

Spectroscopic Property Prediction

Computational chemistry is not only a tool for predicting reactivity but also for predicting spectroscopic properties. This allows for the validation of experimental data and can aid in the structural elucidation of unknown compounds.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts of different nuclei within a molecule. pdx.eduillinois.eduucl.ac.uk The GIAO (Gauge-Including Atomic Orbital) method is a common approach for these calculations.

For 2,3-Butanedione, 1-(dimethylamino)-, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared to experimentally obtained spectra. Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects, conformational changes, or hydrogen bonding, providing deeper insight into the molecule's behavior in solution. For instance, a study on the reaction products of 2,3-butanedione with propylenediamine utilized ¹H and ¹³C NMR spectroscopy extensively for structural characterization, which could be further supported by computational predictions. clockss.org

A hypothetical table of calculated NMR shifts for 2,3-Butanedione, 1-(dimethylamino)- is presented below to illustrate how such data would be reported.

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-205.1
C2-200.5
C34.1545.3
C42.9540.2
H on C34.15-
H on C42.95-

Note: These are hypothetical values for illustrative purposes only and are not the result of actual calculations on 2,3-Butanedione, 1-(dimethylamino)-.

Vibrational Frequency Prediction and Mode Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and visualize the corresponding atomic motions (vibrational modes). This information is invaluable for interpreting experimental vibrational spectra.

A computational frequency analysis for 2,3-Butanedione, 1-(dimethylamino)- would yield a set of vibrational frequencies and their corresponding IR intensities. These can be directly compared to an experimental IR spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond. This allows for a detailed assignment of the peaks in the experimental spectrum. It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for DFT calculations) to account for anharmonicity and other approximations in the theoretical model.

A hypothetical table of selected calculated vibrational frequencies for 2,3-Butanedione, 1-(dimethylamino)- is shown below.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Description
117251673C=O symmetric stretch
217051654C=O asymmetric stretch
329502862C-H stretch (methyl)
414501407C-H bend (methyl)

Note: These are hypothetical values for illustrative purposes only and are not the result of actual calculations on 2,3-Butanedione, 1-(dimethylamino)-.

UV-Vis Absorption Maxima and Orbital Contributions

Comprehensive searches of available scientific literature and computational databases did not yield specific experimental or theoretical data for the UV-Vis absorption maxima and orbital contributions of 2,3-Butanedione, 1-(dimethylamino)-. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict electronic absorption spectra and analyze the contributing molecular orbital transitions for organic compounds, no published studies applying these techniques to 1-(dimethylamino)-2,3-butanedione could be located.

Theoretical investigations of related compounds, such as the parent dicarbonyl 2,3-butanedione, indicate that the lowest energy electronic transitions are typically of the n → π* type, involving the promotion of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of a carbonyl group. In a molecule like 1-(dimethylamino)-2,3-butanedione, the presence of the dimethylamino group would be expected to influence the electronic structure and, consequently, the absorption spectrum. The nitrogen lone pair can participate in n → π* transitions or interact with the dicarbonyl system, potentially leading to charge-transfer bands.

However, without specific computational studies, any discussion of the precise wavelengths of maximum absorption (λmax) and the specific molecular orbitals involved (e.g., HOMO, LUMO, HOMO-1) for 2,3-Butanedione, 1-(dimethylamino)- would be purely speculative. Such an analysis would require dedicated quantum chemical calculations to determine the optimized ground-state geometry and the energies and compositions of the relevant frontier molecular orbitals.

Therefore, no data tables or detailed research findings on the UV-Vis absorption maxima and orbital contributions for this specific compound can be presented at this time.

Chemical Reactivity and Transformation Pathways of 2,3 Butanedione, 1 Dimethylamino

Reactions Involving the Diketone Moiety

The 1,2-dicarbonyl structure is a highly reactive functional group known for its distinct chemical properties. The adjacent carbonyl groups influence each other, enhancing their electrophilicity and susceptibility to a variety of chemical reactions.

The carbonyl carbons in the diketone moiety are electrophilic and thus prone to attack by nucleophiles. youtube.com In general, aldehydes are more reactive towards nucleophiles than ketones, and formaldehyde (B43269) is the most reactive of all. youtube.com The reactivity is influenced by both electronic effects (the partial positive charge on the carbonyl carbon) and steric effects (the size of the groups attached to the carbonyl carbon). youtube.com In 2,3-Butanedione (B143835), 1-(dimethylamino)-, the two carbonyl carbons present sites for nucleophilic addition. The presence of the electron-donating dimethylamino group at the C1 position likely reduces the electrophilicity of the adjacent C2-carbonyl carbon to some extent through an inductive effect. This would make the C3-carbonyl carbon the more electrophilic and, therefore, the more likely site for initial nucleophilic attack. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C-O pi bond to form a tetrahedral alkoxide intermediate, which is subsequently protonated. youtube.com

Diketones readily undergo condensation reactions with various nucleophiles, particularly those containing primary amino groups, to form a wide array of heterocyclic compounds. For instance, 2,3-butanedione is known to react with amino acids in Strecker-type reactions and can undergo self-condensation, catalyzed by amino acids, to form aromatic structures like 4,5-dimethyl-1,2-benzoquinone. nih.gov This species can then react further. nih.gov

In the case of 2,3-Butanedione, 1-(dimethylamino)-, condensation with primary amines or hydrazines can lead to the formation of substituted diazines or other heterocyclic systems. A well-documented reaction of α-diketones is the condensation with o-phenylenediamines to yield quinoxalines. Similarly, 2,3-butanedione has been shown to react with compounds like 4-fluoro-2-(1-phenylethyl)aniline in the presence of an acid catalyst to produce complex condensation products. researchgate.net The presence of the dimethylamino group in 2,3-Butanedione, 1-(dimethylamino)- could influence the course of these reactions, potentially leading to different isomers or affecting reaction rates.

Keto-enol tautomerism is an equilibrium between a ketone or aldehyde (the keto form) and its corresponding enol form (containing a C=C double bond and an -OH group). masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org For simple ketones like acetone, the keto form is overwhelmingly favored at equilibrium (>99.9%). libretexts.org

However, for dicarbonyl compounds, the enol form can be significantly more stable. libretexts.org This increased stability is often due to factors like conjugation and intramolecular hydrogen bonding. youtube.com In 1,3-dicarbonyl compounds such as 2,4-pentanedione, the enol form is stabilized by the formation of a conjugated system and a six-membered ring through an internal hydrogen bond, making up a significant portion of the equilibrium mixture. libretexts.orgyoutube.com

For 2,3-Butanedione, 1-(dimethylamino)-, two primary enol tautomers are possible. The stability of these enols would be influenced by the substitution pattern of the double bond and potential intramolecular interactions. youtube.com The presence of the dimethylamino group could also affect the equilibrium position. The change in solvent polarity can shift the equilibrium, with polar solvents often favoring the keto form and non-polar solvents favoring the enol form due to differences in hydrogen bonding. nih.gov

Table 1: Factors Affecting Keto-Enol Equilibrium

Factor Description Influence on Stability
Conjugation Alternating double and single bonds create a more stable, delocalized π-system. Stabilizes the enol form. youtube.com
Hydrogen Bonding Intramolecular hydrogen bonding between the enol's hydroxyl group and the second carbonyl oxygen. Stabilizes the enol form. masterorganicchemistry.comyoutube.com
Aromaticity If enolization results in the formation of an aromatic ring (e.g., phenol), the enol form is highly stabilized. Strongly favors the enol form. youtube.com

| Solvent Polarity | The polarity of the solvent can influence the stability of tautomers through intermolecular interactions. | Non-polar solvents often favor the enol, while polar solvents can favor the keto form. nih.gov |

The diketone moiety can undergo both oxidation and reduction. Reduction of the carbonyl groups can be achieved using various reducing agents, such as metal hydrides, to yield the corresponding diols.

Oxidation of α-diketones can lead to cleavage of the carbon-carbon bond between the two carbonyl groups. For example, the β-diketone moiety in tetrahydrocurcumin (B193312) has been shown to exhibit antioxidative activity through the cleavage of the C-C bond at the active methylene (B1212753) carbon located between the two carbonyls. nih.gov While 2,3-Butanedione, 1-(dimethylamino)- is an α-diketone, strong oxidizing agents can similarly cleave the bond between the C2 and C3 carbons to yield carboxylic acid derivatives. The use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been shown to be effective in the reduction of arenediazonium salts to form aryl radicals, highlighting the utility of dimethylamino-substituted compounds in redox chemistry. beilstein-journals.org

Reactions Involving the Dimethylamino Group

The tertiary amine functionality provides a basic and nucleophilic center in the molecule.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Brønsted-Lowry base, capable of accepting a proton (H+). The basicity of this group is a key aspect of the molecule's chemical profile. The acid-base equilibrium constant (pKa) for the protonation of the dimethylamino group can be determined experimentally. nih.gov For comparison, the pKa values for a series of substituted 2-(N,N-dimethylamino)chromones were found to be in the range of 1.92-2.52. researchgate.net In these chromone (B188151) systems, protonation was favored at the carbonyl oxygen, a phenomenon attributed to the stabilization of the resulting conjugate acid by delocalization involving both the ether oxygen and the dimethylamino nitrogen lone pair. researchgate.net

For 2,3-Butanedione, 1-(dimethylamino)-, protonation could potentially occur at either the nitrogen atom or one of the carbonyl oxygens. The actual site of protonation would depend on the relative basicities of these sites and the stability of the resulting conjugate acid. The presence of the electron-donating amino group would be expected to increase the basicity of the carbonyl oxygens compared to unsubstituted 2,3-butanedione.

N-Alkylation and Quaternization

The dimethylamino group, a tertiary amine, serves as a nucleophilic center capable of reacting with electrophiles. A primary example of this reactivity is N-alkylation, a process that leads to the formation of a quaternary ammonium (B1175870) salt. This transformation is typically achieved by treating the amine with an alkyl halide.

The reaction involves the attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. A common and efficient method for this process is exhaustive methylation, which utilizes an excess of methyl iodide. wikipedia.orgbyjus.com

Key Features of N-Alkylation:

Reactants: The tertiary amine (2,3-Butanedione, 1-(dimethylamino)-) and an alkylating agent, typically an alkyl halide like methyl iodide (CH₃I).

Product: A quaternary ammonium salt. In the case of methylation, this would be N-(1-(2,3-dioxobutan-1-yl))-N,N,N-trimethylammonium iodide.

Mechanism: The reaction proceeds via an Sₙ2 mechanism, where the amine acts as the nucleophile.

This quaternization step is crucial as it converts the dimethylamino group into a good leaving group, setting the stage for subsequent elimination reactions. libretexts.orgmasterorganicchemistry.com

ReactantAlkylating AgentProduct (Quaternary Ammonium Salt)
2,3-Butanedione, 1-(dimethylamino)-Methyl IodideN-(1-(2,3-dioxobutan-1-yl))-N,N,N-trimethylammonium iodide
2,3-Butanedione, 1-(dimethylamino)-Ethyl BromideN-Ethyl-N-(1-(2,3-dioxobutan-1-yl))-N,N-dimethylammonium bromide

Hofmann Elimination and Related Reactions

Following quaternization, the resulting quaternary ammonium salt can undergo an elimination reaction when treated with a strong base, a process known as the Hofmann elimination. wikipedia.org This reaction typically requires heating the quaternary ammonium hydroxide (B78521) salt, which is formed by treating the quaternary ammonium iodide with silver oxide and water. byjus.comlibretexts.org

The Hofmann elimination is an E2-type reaction that results in the formation of an alkene and a tertiary amine as a leaving group. A defining characteristic of this reaction is its regioselectivity, which follows the Hofmann rule . This rule predicts that the major product will be the least substituted (and generally less stable) alkene. byjus.comlibretexts.org This preference is attributed to the steric bulk of the large trialkylamine leaving group, which hinders the abstraction of a proton from a more substituted, and thus more sterically hindered, β-carbon. wikipedia.orgmasterorganicchemistry.com

In the case of the quaternary salt derived from 2,3-Butanedione, 1-(dimethylamino)-, the β-hydrogens available for elimination are on the carbon of the butanedione backbone. The elimination would result in the formation of an α,β-unsaturated diketone.

Hofmann Elimination Pathway:

Exhaustive Methylation: Reaction of 2,3-Butanedione, 1-(dimethylamino)- with excess methyl iodide to form the quaternary ammonium iodide. byjus.com

Anion Exchange: Treatment with silver oxide (Ag₂O) and water to replace the iodide ion with a hydroxide ion, forming the quaternary ammonium hydroxide. libretexts.org

Elimination: Heating the quaternary ammonium hydroxide salt decomposes it, leading to the formation of an alkene, trimethylamine, and water. wikipedia.org

Quaternary Ammonium Hydroxide PrecursorBase/HeatMajor Alkene ProductLeaving Group
N-(1-(2,3-dioxobutan-1-yl))-N,N,N-trimethylammonium hydroxideHeat (Δ)1-Butene-2,3-dioneTrimethylamine

Interplay Between Diketone and Dimethylamino Functionalities

Intramolecular Cyclization Reactions

The nucleophilic nitrogen of the dimethylamino group can potentially interact with the electrophilic carbonyl carbons of the adjacent diketone. This can lead to intramolecular cyclization reactions, particularly under specific reaction conditions. Such reactions are known to occur in systems where a nucleophilic amine is positioned appropriately to attack an electrophilic center within the same molecule. ntu.ac.uk For instance, the reaction of 1,3-diones with dimethylformamide-dimethylacetal (DMF-DMA) can lead to enamine formation, which are precursors to various heterocyclic systems. researchgate.net

In the case of 2,3-Butanedione, 1-(dimethylamino)-, the nitrogen's lone pair could attack one of the carbonyl carbons, forming a five-membered ring intermediate. This type of cyclization is often reversible and dependent on factors like pH and solvent. While specific studies on this compound are limited, the formation of such heterocyclic structures is a plausible reactive pathway.

Adjacent Group Participation Effects

Adjacent group participation, or anchimeric assistance, refers to the influence of a neighboring functional group on the rate or stereochemistry of a reaction. The dimethylamino group in 2,3-Butanedione, 1-(dimethylamino)- can exert such an effect on reactions involving the diketone.

For example, during the nucleophilic attack on one of the carbonyl groups, the dimethylamino group could stabilize the transition state through electronic interactions. Studies on other molecules, such as peri-naphthalene systems, have demonstrated that proximate dimethylamino groups can significantly influence the reactivity of adjacent electrophilic centers, sometimes even leading to the formation of a transient bond. ntu.ac.uk This participation can alter the expected reactivity and product distribution compared to a simple diketone without the amino substituent.

Photochemistry and Photoreactivity

The combination of an electron-donating group (dimethylamino) and an electron-accepting group (diketone) within the same conjugated system suggests that 2,3-Butanedione, 1-(dimethylamino)- may exhibit interesting photochemical properties.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a process where a molecule absorbs light, promoting it to an excited state, which then facilitates the transfer of an electron from a donor moiety to an acceptor moiety. nih.gov In molecules designed as donor-bridge-acceptor systems, PET can lead to a charge-separated state. researchgate.net

2,3-Butanedione, 1-(dimethylamino)- possesses the fundamental components for intramolecular PET:

Electron Donor: The dimethylamino group.

Electron Acceptor: The α-diketone system.

Upon absorption of light of a suitable wavelength, an electron could be transferred from the nitrogen atom to the diketone moiety. This process can be either oxidative, where the donor is excited, or reductive, where the acceptor is excited. nih.gov The efficiency of such a process would depend on the energy levels of the molecular orbitals and the distance between the donor and acceptor groups. This type of intramolecular charge transfer is known to be a key process in the function of various fluorescent sensors and molecular switches. rsc.orgnih.gov While specific experimental data on the photochemistry of 2,3-Butanedione, 1-(dimethylamino)- is not widely available, its structure strongly suggests the potential for such reactivity.

Radical Generation and Pathways

Upon absorption of ultraviolet (UV) light, 2,3-Butanedione, 1-(dimethylamino)- is expected to undergo electronic excitation to a singlet excited state. From this state, it can either react directly or undergo intersystem crossing to a more stable triplet excited state, which is a common pathway for diketones. The presence of the dimethylamino group introduces additional reaction pathways, primarily involving the generation of α-amino radicals.

One probable pathway for radical generation is through an intramolecular hydrogen abstraction process. The excited carbonyl group can abstract a hydrogen atom from the methyl group of the dimethylamino moiety. This process, analogous to a Norrish Type II reaction, would result in the formation of a biradical species. This biradical can then undergo further reactions, such as cyclization to form a four-membered ring containing a hydroxyl group and a nitrogen atom, or fragmentation.

Another significant pathway involves single electron transfer (SET). The tertiary amine can act as an electron donor to the excited diketone, which is a known electron acceptor. This intramolecular SET would generate a radical ion pair, consisting of a dimethylaminium radical cation and a ketone radical anion. The subsequent fate of this radical ion pair can vary. Proton transfer from the α-position of the aminium radical cation to the ketone radical anion could lead to the formation of an α-amino radical and a ketyl radical. These radicals can then engage in a variety of coupling or disproportionation reactions.

The generation of α-amino ketyl radicals via photoredox-mediated hydrogen atom transfer catalysis is a known process for related compounds rsc.orgrsc.orgorganic-chemistry.org. In the case of 2,3-Butanedione, 1-(dimethylamino)-, an intramolecular version of this process is highly plausible. The excited diketone moiety could abstract a hydrogen atom from the α-carbon of the amino group, leading to the formation of a ketyl radical and an α-amino radical within the same molecule.

The photochemical behavior of N-phenacyl nitrogen heterocycles, which are also α-amino ketones, has been shown to vary with the structure of the molecule, leading to either Type II fission or cyclization rsc.org. For instance, upon irradiation, some of these compounds yield acetophenone (B1666503) and an indole (B1671886) or phenanthridine, indicating cleavage of the bond between the carbonyl carbon and the nitrogen-containing ring rsc.org. In the case of 2,3-Butanedione, 1-(dimethylamino)-, analogous cleavage could lead to the formation of separate radical species.

Table 1: Potential Radical Intermediates in the Photolysis of 2,3-Butanedione, 1-(dimethylamino)-

Radical SpeciesGeneration PathwayPotential Subsequent Reactions
BiradicalIntramolecular H-abstraction (Norrish Type II)Cyclization, Fragmentation
Radical Ion PairIntramolecular Single Electron Transfer (SET)Proton transfer, Radical coupling
α-Amino RadicalSET followed by proton transferCoupling, Disproportionation
Ketyl RadicalSET followed by proton transferCoupling, Disproportionation

Energy Transfer Mechanisms

The excited state of 2,3-Butanedione, 1-(dimethylamino)- can also participate in energy transfer reactions. As a derivative of 2,3-butanedione, a known photosensitizer, it is expected to possess the ability to transfer its excitation energy to other molecules.

Upon excitation, the molecule reaches the first excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). The efficiency of this process is crucial for its role as a photosensitizer. For the parent compound, 2,3-butanedione, intersystem crossing is an efficient process. While the quantum yield of intersystem crossing for 2,3-Butanedione, 1-(dimethylamino)- is not documented, the presence of the carbonyl groups suggests that it would also have a significant triplet yield.

Once in the triplet state, which generally has a longer lifetime than the singlet state, the molecule can act as a photosensitizer in two primary ways:

Triplet-Triplet Energy Transfer: If another molecule with a lower triplet energy is present in the system, the excited 2,3-Butanedione, 1-(dimethylamino)- can transfer its energy to this second molecule, returning to its ground state and generating the triplet state of the acceptor molecule. This process is fundamental in many photochemical reactions where direct excitation of the acceptor is inefficient. The rate of this energy transfer is typically diffusion-controlled, provided the process is exothermic.

Singlet Oxygen Generation: The triplet excited state of 2,3-Butanedione, 1-(dimethylamino)- can interact with ground-state molecular oxygen (which is a triplet, ³O₂). Through a process called triplet-triplet annihilation, the sensitizer (B1316253) returns to its ground state, and the molecular oxygen is excited to its highly reactive singlet state (¹O₂). Singlet oxygen is a powerful oxidizing agent that can react with a wide range of organic substrates. The parent compound, 2,3-butanedione, is known to sensitize the formation of singlet oxygen rsc.org.

Intramolecular energy transfer is also a possibility within the 2,3-Butanedione, 1-(dimethylamino)- molecule. The initially populated excited state, likely a n→π* transition associated with the carbonyl groups, could potentially transfer energy to a state localized on the amino portion of the molecule, or vice versa, although the former is more probable given the typical energy levels of these functional groups. The efficiency of such intramolecular energy transfer would depend on the spatial proximity and orbital overlap of the donor and acceptor moieties.

The photophysical properties of the parent compound, 2,3-butanedione, provide a baseline for understanding the potential energy transfer capabilities of its dimethylamino derivative.

Table 2: Photophysical Properties of 2,3-Butanedione

PropertyValueReference
Absorption Maximum (λmax)~420 nm (in various solvents) researchgate.net
Molar Absorptivity (ε)Low for the n→π* transition researchgate.net
Intersystem Crossing Quantum Yield (Φisc)High (close to 1)Inferred from its use as a photosensitizer
Triplet State Lifetime (τT)Varies with solvent and concentration whiterose.ac.uk

It is important to note that the dimethylamino group will likely influence these properties. The electron-donating nature of the amino group could lead to the formation of an intramolecular charge-transfer (ICT) state, which may alter the absorption spectrum, excited-state lifetimes, and the efficiency of intersystem crossing and subsequent energy transfer processes. The photochemical and photophysical pathways of α-amino ketones are diverse and highly dependent on the specific molecular structure and the reaction environment rsc.org.

Mechanistic Investigations in Biochemical and Biological Contexts

Cellular Pathway Modulation

Influence on Organelle Function (e.g., mitochondrial respiration, ER stress)

There is currently no available scientific literature or research data that investigates the influence of 2,3-Butanedione (B143835), 1-(dimethylamino)- on the function of cellular organelles. Specifically, no studies have been identified that examine its effects on mitochondrial respiration or the induction of endoplasmic reticulum (ER) stress. Therefore, no research findings can be presented in this section.

Mechanistic Studies of Antimicrobial Activity

A thorough review of existing research has not identified any studies focused on the antimicrobial properties of 2,3-Butanedione, 1-(dimethylamino)-. Consequently, there is no information available regarding its potential mechanisms of antimicrobial action.

Inhibition of Essential Microbial Enzymes or Processes

No research has been published detailing the inhibitory effects of 2,3-Butanedione, 1-(dimethylamino)- on any essential microbial enzymes or metabolic processes.

Disruption of Microbial Cell Structures

There are no available studies that have investigated the ability of 2,3-Butanedione, 1-(dimethylamino)- to disrupt microbial cell structures, such as the cell wall or cell membrane.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is the cornerstone of separating components from a complex mixture. For a volatile and polar compound like an aminoketone, both gas and liquid chromatography would be viable options.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For α-aminoketones, derivatization is often employed to improve volatility and chromatographic behavior. nih.govresearchgate.net Common derivatization strategies for amino groups include acylation or silylation.

A hypothetical GC-MS method for 2,3-Butanedione (B143835), 1-(dimethylamino)- would likely involve:

Sample Preparation: Extraction from the sample matrix followed by derivatization of the amino group to enhance volatility and reduce peak tailing.

GC Separation: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) would be used to separate the analyte from other components. The temperature program would be optimized to ensure good peak shape and resolution.

MS Detection: Mass spectrometry provides high selectivity and sensitivity. In electron ionization (EI) mode, a characteristic fragmentation pattern would be expected, allowing for structural confirmation. The molecular ion and key fragment ions would be monitored for quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS, Fluorescence)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. The presence of a carbonyl group in 2,3-Butanedione, 1-(dimethylamino)- suggests that it would have a UV chromophore, making UV detection a possibility. However, for higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nist.gov

A general HPLC method could be developed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier to ensure the amine is protonated and exhibits good peak shape.

For fluorescence detection, a derivatization step would be necessary to introduce a fluorophore to the molecule. Reagents that react with the amine functionality could be employed for this purpose.

Chiral Chromatography for Enantiomeric Separation

Since 2,3-Butanedione, 1-(dimethylamino)- possesses a chiral center, the separation of its enantiomers would be crucial in biological or pharmaceutical studies. Chiral chromatography is the most common technique for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent followed by separation on a standard achiral column. mdpi.com Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including aminoketones. The mobile phase composition would be carefully optimized to achieve baseline separation of the enantiomers.

Spectroscopic and Spectrometric Detection Methods

While chromatography is essential for separation, spectroscopic and spectrometric methods are used for detection and quantification.

Direct Spectrophotometric Assays

Direct spectrophotometric assays for a compound like 2,3-Butanedione, 1-(dimethylamino)- are challenging due to the lack of a strong chromophore in the visible region and potential interference from other compounds in a complex sample. The carbonyl group provides some UV absorbance, but this is often not specific enough for direct quantification without prior separation. It is possible that a specific colorimetric reaction could be developed, but no such methods have been reported for this compound.

Fluorimetric Detection and Derivatization Strategies

Fluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. Since 2,3-Butanedione, 1-(dimethylamino)- is not natively fluorescent, derivatization with a fluorescent reagent that reacts with the amine group would be necessary. nih.gov There are numerous fluorescent labeling reagents available that could potentially be used for this purpose. The resulting fluorescent derivative could then be quantified using a fluorometer, either directly or after separation by HPLC.

Electrochemical Methods for Sensing

Electrochemical methods offer a powerful and often advantageous approach for the detection of electroactive species, providing high sensitivity, selectivity, and relatively low-cost instrumentation. nih.gov The applicability of these methods to 2,3-Butanedione, 1-(dimethylamino)- would depend on the electroactivity of its functional groups.

Voltammetric and Amperometric Detection

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. mjcce.org.mk This current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface. For a compound like 2,3-Butanedione, 1-(dimethylamino)-, the α-dicarbonyl group and the tertiary amino group could potentially be electroactive.

The electrochemical behavior of similar compounds, such as α-amino ketones, has been a subject of study. The oxidation of the amino group or the reduction of the carbonyl groups could provide the basis for a voltammetric or amperometric detection method. organic-chemistry.orgresearchgate.netrsc.org The specific potential at which these reactions occur would be influenced by the molecular structure and the experimental conditions, such as pH. For instance, studies on other amines have shown that the oxidation potential can be pH-dependent. researchgate.net

Amperometric detection operates by holding the electrode at a constant potential where the analyte of interest undergoes an electrochemical reaction, and the resulting current is measured. nih.gov This technique is often coupled with separation methods like high-performance liquid chromatography (HPLC). An amperometric sensor for 2,3-Butanedione, 1-(dimethylamino)- would require the identification of a suitable oxidation or reduction potential that provides a selective and sensitive response.

Table 1: Potential Voltammetric and Amperometric Parameters for Structurally Similar Compounds

Analytical TechniqueElectrode MaterialPotential Range (V)Target Analyte ClassReference
Differential Pulse VoltammetryGlassy Carbon Electrode0.0 to +1.2Aminoquinolines acs.org
Cyclic VoltammetryGlassy Carbon Electrode-1.5 to +1.5Reboxetine (an amine) researchgate.net
Amperometry (with HPLC)Copper ElectrodeNot specifiedAmino Acids nih.gov

This table presents data for compounds structurally related to 2,3-Butanedione, 1-(dimethylamino)- due to the absence of specific data for the target compound.

Biosensor Development

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a signal proportional to the concentration of a target analyte. nih.gov The development of a biosensor for 2,3-Butanedione, 1-(dimethylamino)- would likely focus on the tertiary amino group as the recognition target.

Enzyme-based biosensors are a common approach. For instance, amine oxidases could potentially be used to catalyze the oxidation of the dimethylamino group, leading to a detectable signal, such as a change in current (amperometric) or potential (potentiometric). nih.gov The specificity of the enzyme would be a critical factor in the sensor's performance.

Antibody-based biosensors (immunosensors) could also be developed. This would involve generating antibodies that specifically bind to 2,3-Butanedione, 1-(dimethylamino)-. The binding event could then be transduced into a measurable signal using various techniques, such as electrochemical impedance spectroscopy or surface plasmon resonance.

Another avenue for biosensor development involves using aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An aptamer that selectively binds to 2,3-Butanedione, 1-(dimethylamino)- could be integrated into an electrochemical sensor platform.

While no biosensors have been specifically reported for 2,3-Butanedione, 1-(dimethylamino)-, research on biosensors for other amines and small molecules provides a framework for potential development. acs.orgnih.gov

Sample Preparation and Matrix Effects in Complex Systems

The analysis of compounds in real-world samples, such as biological fluids or environmental matrices, is often complicated by the presence of other components that can interfere with the measurement of the target analyte. chromatographyonline.com Therefore, effective sample preparation is a critical step to ensure the accuracy and reliability of the analytical results.

Extraction and Purification Techniques

The goal of extraction and purification is to isolate the analyte of interest from the sample matrix and remove interfering substances. For a compound like 2,3-Butanedione, 1-(dimethylamino)-, several techniques could be employed depending on the nature of the sample.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. The choice of solvents would be crucial to selectively extract the target compound. gimitec.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte or the interfering components. For an aminoketone, a cation-exchange SPE cartridge could potentially be used to retain the protonated amino group, allowing for separation from non-basic matrix components. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method, particularly in food analysis, that involves an extraction and cleanup step. It could be adapted for the analysis of 2,3-Butanedione, 1-(dimethylamino)- in relevant matrices.

The purification of the extracted analyte is often necessary to remove co-extracted interferences. Chromatographic techniques, such as column chromatography or preparative HPLC, can be used for this purpose. helsinki.fiamericanpharmaceuticalreview.comnih.govnih.gov

Minimization of Matrix Interference

Matrix effects occur when components of the sample matrix alter the analytical signal of the target analyte, leading to either suppression or enhancement of the signal. chromatographyonline.comnih.gov This is a significant challenge, particularly in mass spectrometry-based methods.

Several strategies can be employed to minimize matrix effects:

Effective Sample Cleanup: As discussed above, thorough removal of matrix components is the first line of defense against matrix effects. gimitec.comsigmaaldrich.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can significantly reduce interference.

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte and is added to the sample at a known concentration. It can help to compensate for variations in sample preparation and matrix effects. An isotopically labeled version of 2,3-Butanedione, 1-(dimethylamino)- would be an ideal internal standard.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way. nih.gov

Table 2: Common Sample Preparation and Matrix Effect Mitigation Strategies

StrategyDescriptionApplicability to 2,3-Butanedione, 1-(dimethylamino)-Reference
Liquid-Liquid ExtractionPartitioning between two immiscible liquids.Potentially effective based on solubility. gimitec.com
Solid-Phase ExtractionSeparation based on affinity for a solid sorbent.Cation-exchange could be utilized for the amino group. nih.gov
Internal StandardA similar compound added to samples and standards.An isotopically labeled analog would be ideal. nih.gov
Matrix-Matched CalibrationStandards prepared in a representative blank matrix.Crucial for accurate quantification in complex samples. nih.gov

This table outlines general strategies that would be applicable to the analysis of 2,3-Butanedione, 1-(dimethylamino)-.

Applications in Chemical Research and Beyond

Utility as a Synthetic Building Block or Intermediate

Building blocks are foundational molecules used in the construction of larger, more complex chemical structures. The aminoketone motif is a significant feature in a wide array of complex and biologically active molecules. rsc.org

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. They are fundamental to medicinal chemistry and materials science. The α-diketone functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles through condensation reactions with dinucleophiles.

For instance, α-diketones readily react with 1,2-diamines to form quinoxalines or pyrazines. In a hypothetical reaction, 2,3-Butanedione (B143835), 1-(dimethylamino)- could react with an ortho-phenylenediamine derivative to yield a substituted quinoxaline. The dimethylamino group would remain as a substituent on the resulting heterocyclic core, potentially influencing its electronic properties and biological activity.

Table 1: Potential Heterocyclic Scaffolds from 2,3-Butanedione, 1-(dimethylamino)-

Reactant Resulting Heterocycle
1,2-Diamines Quinoxalines/Pyrazines
Hydrazine Derivatives Pyridazines

Enaminones, which share some structural similarities, are also well-regarded building blocks for creating diverse heterocyclic systems like pyridones. umich.edu This highlights the general utility of the amine and ketone functionalities in constructing cyclic compounds.

The synthesis of intricate molecules, such as natural products, often relies on the use of versatile and functionalized building blocks. durham.ac.uk α-Amino ketones are considered high-value synthons because they allow for the direct incorporation of the amino ketone functionality into complex scaffolds. rsc.org The development of synthetic methods for α-amino ketones is crucial for accessing a diverse range of complex molecules. figshare.com

The use of 2,3-Butanedione, 1-(dimethylamino)- could provide a direct route to complex structures containing an α-diketone functionality alongside an amino group. This combination is less common than the more extensively studied β-aminoketones, which are known skeletons in numerous drugs and natural products. rsc.orgresearchgate.net The unique substitution pattern of 2,3-Butanedione, 1-(dimethylamino)- offers a pathway to novel molecular architectures that might otherwise be difficult to access.

Reagent in Organic Synthesis

Beyond being a simple building block, a reagent plays an active role in transforming other molecules. The specific functionalities within 2,3-Butanedione, 1-(dimethylamino)- suggest its potential use in several types of chemical transformations.

While there are no named reactions specifically documenting the use of 2,3-Butanedione, 1-(dimethylamino)-, its α-diketone core is known to participate in several classic transformations.

Quinoxaline Synthesis: As mentioned, the reaction between an α-diketone and a 1,2-diamine is a well-established method for preparing quinoxalines. This is a robust and high-yielding reaction.

Benzilic Acid Rearrangement: This reaction involves the rearrangement of a 1,2-diketone to an α-hydroxy-carboxylic acid upon treatment with a strong base. The presence of the α-amino group on 2,3-Butanedione, 1-(dimethylamino)- would likely influence the course of this rearrangement, potentially leading to novel products or competing side reactions.

The broader class of α-amino carbonyl compounds is central to many synthetic strategies, including modern oxidative α-amination reactions that use nucleophilic nitrogen sources. nih.gov

The ability of a molecule to coordinate with metal ions is fundamental to catalysis and the development of new materials. The α-diketone moiety of 2,3-Butanedione, 1-(dimethylamino)- can be converted into a highly effective chelating ligand. For example, reaction with thiosemicarbazide (B42300) can produce a bis(thiosemicarbazone) ligand. These types of ligands are known to form stable complexes with metals like copper and zinc. nih.gov Such metal complexes are investigated for various applications, including as radiopharmaceuticals. The dimethylamino group in the ligand backbone could further modulate the electronic properties and coordination geometry of the resulting metal complex.

Table 2: Potential Metal-Coordinating Ligands from 2,3-Butanedione, 1-(dimethylamino)-

Reagent for Derivatization Ligand Type Potential Coordinating Metals
Thiosemicarbazide Bis(thiosemicarbazone) Cu, Zn

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

Research into the synthesis of 2,3-Butanedione (B143835) continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods. One area of exploration is the use of heterogeneous catalysis. For instance, the synthesis of 2,3-Butanedione through the selective oxidation of 2-butanone (B6335102) has been investigated using various zeolite catalysts such as TS-1, Ti-Beta, and Fe-Beta. nih.gov These studies aim to optimize reaction conditions to achieve high conversion and selectivity. nih.gov Another innovative approach involves biocatalysis and the construction of artificial synthetic pathways. Researchers have successfully designed a cell-free multi-enzyme catalysis system to produce acetoin (B143602), a precursor to 2,3-butanediol, from ethanol. ilo.org Furthermore, metabolic engineering of microorganisms like Klebsiella pneumoniae and Clostridium autoethanogenum is being explored to enhance the production of 2,3-butanediol, which can be subsequently converted to 2,3-Butanedione. nist.gov These biological pathways offer a renewable and sustainable alternative to traditional chemical synthesis. ilo.orgnist.gov

Advanced Characterization Techniques and Data Interpretation

The characterization of 2,3-Butanedione and its reaction products is crucial for understanding its chemical behavior. Advanced analytical techniques are employed to gain detailed structural and quantitative information. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of reaction products in synthetic studies. nih.gov For more in-depth structural elucidation, particularly in studying its reactions with biological molecules, high-performance liquid chromatography (HPLC) combined with UV and radiodetection, as well as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are utilized. nist.gov Isotope labeling, using compounds like 2,3-Butanedione-2,3-13C2, is a powerful tool in metabolic profiling and pathway analysis, allowing researchers to trace the fate of the molecule in complex biological systems. sigmaaldrich.comsigmaaldrich.com

Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental work provides deeper insights into the properties and reactivity of 2,3-Butanedione. While specific computational studies on 1-(dimethylamino)-2,3-butanedione are absent, the parent compound's reactivity has been a subject of investigation. For example, understanding the reaction mechanism of 2,3-Butanedione with arginine residues in proteins is critical in toxicology studies. nist.govsigmaaldrich.com Computational chemistry can be used to model these interactions, predict reaction intermediates and products, and complement experimental findings from techniques like NMR and mass spectrometry. This synergistic approach is essential for a comprehensive understanding of the molecule's behavior at a molecular level.

Design of Analogs with Modulated Reactivity

The study of structural analogs of 2,3-Butanedione is an active area of research, particularly in the context of toxicology and flavor chemistry. Research has been conducted on analogs such as 2,3-pentanedione (B165514) and 2,3-hexanedione (B1216139) to compare their chemical reactivity and biological effects with 2,3-Butanedione. sigmaaldrich.com These studies have shown that increasing the chain length of the α-diketone can alter its reactivity. sigmaaldrich.com The design and synthesis of such analogs help in understanding structure-activity relationships, which is vital for developing safer alternatives in the food and flavoring industries.

Role in Advanced Materials Science

Currently, there is limited evidence in the searched academic literature to suggest a significant role for 2,3-Butanedione or its immediate derivatives in the field of advanced materials science. Its primary applications and research focus remain in the areas of flavor chemistry, organic synthesis, and toxicology.

Interdisciplinary Research with Other Scientific Fields

2,3-Butanedione is a subject of significant interdisciplinary research, bridging chemistry, biology, and medicine. A major focus of this research is its role in respiratory toxicology. Studies have investigated the chemical reactivity of 2,3-Butanedione with arginine residues in pulmonary proteins as a potential mechanism for the development of obliterative bronchiolitis in occupationally exposed individuals. nist.govsigmaaldrich.com This research involves organic chemistry to identify reaction products, biochemistry to understand protein modification, and immunology to study the subsequent biological responses. nist.gov Furthermore, its metabolic pathways are of interest in microbiology and biotechnology for the production of bulk chemicals from renewable resources. nist.gov

Q & A

Basic Research Questions

Q. How can the purity of 2,3-Butanedione (diacetyl) be determined in laboratory settings?

  • Methodological Answer : The United States Pharmacopeia (USP) recommends a hydroxylamine hydrochloride titration assay. In this method, 2,3-Butanedione reacts with hydroxylamine hydrochloride under reflux conditions, and the unreacted hydroxylamine is titrated with 0.5 N hydrochloric acid. The assay requires precise control of reflux time (1 hour) and endpoint detection (pH 3.4 via potentiometry or bromophenol blue indicator). Each mL of 0.5 N HCl corresponds to 43.05 mg of diacetyl, ensuring ≥97% purity .

Q. What are the key physicochemical properties of 2,3-Butanedione critical for experimental design?

  • Key Properties :

  • Molecular Formula : C₄H₆O₂; Molecular Weight : 86.09 g/mol .
  • Physical State : Bright yellow to yellowish-green liquid; Boiling Point : ~88°C .
  • Solubility : Miscible with water, alcohol, and ether .
  • Density : 0.985 g/mL at 20°C .
    • Relevance : These properties guide solvent selection, storage conditions (e.g., refrigeration to prevent volatility), and reaction setups (e.g., aqueous vs. organic phase reactions).

Advanced Research Questions

Q. Which catalytic systems are effective for synthesizing 2,3-Butanedione via 2-butanone oxidation?

  • Methodological Answer : Zeolite-based catalysts, such as TS-1, TiMCM-41, and Ti-Beta, show promise in selective oxidation of 2-butanone using O₂ or H₂O₂. For example:

  • TS-1 with H₂O₂ : Achieves high selectivity (>80%) under mild conditions .
  • Cs-K/V₂O₅ Systems : Reported in prior studies for gas-phase oxidation .
    • Experimental Considerations : Catalyst porosity, acid sites, and reaction temperature (optimized between 50–100°C) significantly impact conversion rates and byproduct formation.

Q. How does 2,3-Butanedione suppress gray mold (Botrytis cinerea) in postharvest fruit, and what transcriptomic changes occur?

  • Mechanistic Insights :

  • Autophagy Induction : 2,3-Butanedione upregulates autophagy-related genes (BcATG8, BcVPS45) in B. cinerea, leading to intracellular degradation and reduced virulence .
  • Pathogenicity Suppression : Downregulation of arginine biosynthesis genes and virulence factors (e.g., Bcpg1-3, BcNEP1) impairs fungal growth and host invasion .
    • Methodology : Transcriptome analysis (RNA-seq) combined with in vitro antifungal assays at varying concentrations (e.g., 0.5–2.0 mM) .

Q. What are the methodological considerations when using 2,3-Butanedione monoxime (BDM) as a myosin ATPase inhibitor in cardiac studies?

  • Key Protocols :

  • Dosage Optimization : BDM exhibits dose-dependent efficacy. In porcine cardiac arrest models, 10–20 mg/kg IV restored myocardial function post-resuscitation .
  • Mechanoelectric Feedback : Langendorff-perfused rabbit heart studies show BDM modifies action potential duration and calcium handling, requiring concurrent electrophysiological monitoring .
    • Controversies : While BDM inhibits muscle myosin ATPase, its specificity for nonmuscle myosin (e.g., in cytoskeletal dynamics) remains debated .

Additional Advanced Questions

Q. How does 2,3-Butanedione interact with lignocellulosic biomass during enzymatic hydrolysis?

  • Findings : 2,3-Butanedione is identified as a byproduct in rice straw hydrolysis and can be reduced to 2,3-butanediol, a precursor for synthetic rubber and plastics. GC-MS/MS analysis detects its presence alongside phenolic inhibitors, necessitating purification steps for biofuel applications .

Q. What analytical challenges arise in quantifying trace 2,3-Butanedione in complex matrices like food or biological samples?

  • Solutions :

  • Headspace GC-MS : Detects diacetyl at ppm levels in fermented products (e.g., beer, dairy) .
  • Derivatization Techniques : Use of hydrazine derivatives (e.g., 2-pyridinylhydrazone) enhances sensitivity in UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.